molecular formula C13H14O2 B4960287 3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No.: B4960287
M. Wt: 202.25 g/mol
InChI Key: VBBBVMOMEYQBNU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at the 3-position and a 4-methylphenyl substituent at the 5-position of the cyclohexene ring. This compound belongs to a broader class of cyclohexenones, which are structurally diverse and often serve as intermediates in organic synthesis or active ingredients in agrochemicals.

Properties

IUPAC Name

3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBVMOMEYQBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable precursors. For instance, phenylpyruvate and suitable enones can be used as starting materials. The reaction is typically carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with high regio- and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include:

    Oxidation: 3-Oxo-5-(4-methylphenyl)cyclohex-2-en-1-one.

    Reduction: 3-Hydroxy-5-(4-methylphenyl)cyclohexan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity. For instance, the compound can undergo keto-enol tautomerism, which influences its chemical behavior and interactions with biological targets . The aromatic ring allows for π-π interactions with other molecules, further contributing to its activity.

Comparison with Similar Compounds

Cycloxydim

  • Structure: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .
  • Key Differences: Position 5 substituent: Thian-3-yl (a sulfur-containing heterocycle) vs. 4-methylphenyl in the target compound. Position 2 substituent: Ethoxyimino butyl group.
  • Application : Cycloxydim is a herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The thian-3-yl group enhances lipid solubility, improving membrane penetration .

Profoxydim

  • Structure: (5RS)-2-{(1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl}-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .
  • Key Differences: Position 2 substituent: A chlorophenoxy-propoxy butanimidoyl group. Position 5 substituent: Thian-3-yl (shared with cycloxydim).
  • Application: Profoxydim also inhibits ACCase but exhibits broader-spectrum activity due to the chlorophenoxy moiety .

Tralkoxydim

  • Structure : 2-[(1E)-N-ethoxypropanimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one .
  • Key Differences :
    • Position 5 substituent: Mesityl (2,4,6-trimethylphenyl) vs. 4-methylphenyl.
    • Position 2 substituent: Ethoxypropanimidoyl group.

Structural Analogues with Aromatic Substitutions

3-Methyl-5-(4-methylphenyl)cyclohex-2-enone

  • Structure : Differs by a methyl group at position 3 instead of hydroxyl .
  • Conformational Analysis : The cyclohexene ring adopts an envelope conformation with equatorial substituents. The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one

  • Structure: Features a chloro-hydroxyphenylamino group at position 3 and a 4-chlorophenyl group at position 5 .
  • Key Differences: Position 3: Chloro-hydroxyphenylamino vs. hydroxyl. Position 5: 4-Chlorophenyl vs. 4-methylphenyl.

Table 1: Substituent Effects on Properties

Compound Position 3 Substituent Position 5 Substituent Key Properties/Applications
This compound Hydroxyl 4-Methylphenyl High polarity due to -OH; potential H-bond donor
Cycloxydim Hydroxyl Thian-3-yl Herbicide (ACCase inhibitor); high lipophilicity
Tralkoxydim Hydroxyl Mesityl Enhanced soil persistence; herbicide
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl 4-Methylphenyl Lower solubility; no H-bonding

Table 2: Molecular Weight and Functional Groups

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound C₁₃H₁₄O₂ 202.25 Hydroxyl, ketone, aryl
Cycloxydim C₁₇H₂₇NO₃S 325.47 Hydroxyl, ketone, thiane, imine
Profoxydim C₂₀H₂₅ClN₂O₄S 440.94 Chlorophenoxy, ketone, thiane, imine

Crystallographic and Spectroscopic Comparisons

  • This compound : Likely exhibits intermolecular hydrogen bonds (O-H···O) due to the hydroxyl group, as seen in similar structures .
  • 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone: Lacks hydrogen bonds but shows C-H···π interactions involving the 4-methylphenyl group .
  • Cycloxydim/Profoxydim : Complex crystal structures often resolved using SHELXL, with sulfur and heterocyclic moieties influencing packing .

Biological Activity

Overview

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a cyclohexene ring with hydroxyl and phenyl substitutions, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13H14O2C_{13}H_{14}O_2. Its structure includes:

  • A cyclohexene ring
  • A hydroxyl group (-OH)
  • A para-methylphenyl group

These functional groups are crucial for the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Keto-Enol Tautomerism : The compound can exist in keto and enol forms, influencing its reactivity with various biological targets.
  • Electrophilic Substitution : The presence of the aromatic ring allows for electrophilic substitution reactions, which can modify its activity.
  • Interaction with Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

Antioxidant Activity

The compound has shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. It may scavenge free radicals and reduce oxidative damage in cells.

Antimicrobial Properties

Studies have indicated that certain derivatives possess antimicrobial activity against a range of pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.

Anti-inflammatory Effects

The structural features of the compound suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study reported the synthesis of various derivatives of this compound and their evaluation for biological activity. Some derivatives exhibited enhanced potency against specific microbial strains compared to the parent compound .
  • Mechanistic Insights : Research focused on the mechanistic pathways revealed that the compound's interaction with specific enzymes could lead to significant biological effects, including modulation of metabolic pathways .
  • Therapeutic Potential : In vivo studies demonstrated promising results for certain derivatives in animal models, indicating potential applications in treating inflammatory diseases or infections .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H14O2Hydroxyl group enhances solubilityAntioxidant, antimicrobial
3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-oneC13H15NAmino group increases reactivityAntimicrobial
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-oneC15H19OAdditional methyl groups increase steric hindranceVaries by substitution

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